molecular formula C14H15NO2 B138339 3-(1-Hexynyl)-3-hydroxy-2-indolinone CAS No. 149916-72-3

3-(1-Hexynyl)-3-hydroxy-2-indolinone

Cat. No. B138339
M. Wt: 229.27 g/mol
InChI Key: SHJPHFOZSJSLOA-UHFFFAOYSA-N
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Description

“3-(1-Hexynyl)-3-hydroxy-2-indolinone” is a complex organic compound that contains an indolinone moiety, which is a type of heterocyclic compound. The indolinone structure is a key component in many biologically active compounds and pharmaceuticals . The compound also contains a hexynyl group, which is a six-carbon chain with a triple bond, and a hydroxy group (OH), which is often involved in hydrogen bonding and can increase a compound’s solubility in water .


Molecular Structure Analysis

The molecular structure of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would be characterized by the presence of an indolinone ring, a hexynyl chain, and a hydroxy group . The triple bond in the hexynyl group could potentially introduce some interesting electronic properties, and the hydroxy group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would depend on the conditions and the reagents present. The hydroxy group could potentially be deprotonated to form a nucleophile, and the triple bond in the hexynyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would be influenced by its functional groups. The hydroxy group could increase its solubility in water, and the triple bond could affect its electronic properties .

Scientific Research Applications

Enantioselective Aldol Reactions

3-(1-Hexynyl)-3-hydroxy-2-indolinone derivatives are utilized in enantioselective aldol reactions, particularly in the synthesis of chiral 3-substituted 3-hydroxy-2-oxindoles. These oxindoles, such as 3-hydroxy-3-(2-oxocyclohexyl)-2-indolinone, show potential as intermediates for pharmaceutically important compounds and exhibit anticonvulsant activities (Kimura et al., 2016).

Mast Cell Degranulation Inhibition

Indolinone derivatives, specifically (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone, have been identified as inhibitors of mast cell degranulation. This compound, derived from the herb Isatis tinctoria, has shown efficacy in preventing IgE-sensitized mast cell degranulation without affecting upstream signaling (Kiefer et al., 2010).

Synthetic Intermediates for Natural Products

3,3-Disubstituted 2-indolinones are synthesized for use as intermediates in creating reverse prenylated marine natural products, such as flustramines A and C. These compounds have potential biological significance (Fuchs & Funk, 2005).

Organic Solar Cells

Indolinone-substituted methanofullerenes have been investigated as electron acceptors in organic solar cells. These derivatives, such as HBIM, offer advantages in synthesis and purification over standard fullerenes and demonstrate considerable power conversion efficiency (Valitov et al., 2012).

Cancer Therapy

2-Indolinone is a critical scaffold in cancer therapy research, with numerous patents filed for derivatives with potential chemotherapeutic applications. These compounds have shown preclinical efficacy in cancer chemotherapy (Leoni et al., 2016).

Antioxidant Potential

Indolinonic hydroxylamine (IH) derivatives, considered artificial antioxidants, show promise in preventing lipid peroxidation. Their activity in polar and non-polar environments has been studied, demonstrating significant efficacy in lipid environments (Vo et al., 2019).

Alzheimer's Disease Treatment

Indolinone-based acetylcholinesterase inhibitors, particularly those bearing benzylpyridinium moiety, have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds have shown potent inhibitory activity against acetylcholinesterase, surpassing standard drugs like donepezil (Akrami et al., 2014).

Safety And Hazards

As with any chemical compound, handling “3-(1-Hexynyl)-3-hydroxy-2-indolinone” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific information on safety and hazards .

Future Directions

The future research directions for “3-(1-Hexynyl)-3-hydroxy-2-indolinone” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail .

properties

IUPAC Name

3-hex-1-ynyl-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-3-4-7-10-14(17)11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9,17H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJPHFOZSJSLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933800
Record name 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hexynyl)-3-hydroxy-2-indolinone

CAS RN

149916-72-3
Record name 3-(1-Hexynyl)-3-hydroxy-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Sarciron, P Audin, I Delabre… - Journal of …, 1993 - Wiley Online Library
This study describes the synthesis of propargylic alcohols derived from isatin and their biochemical and morphological effects on Echinococcus multilocularis metacestodes in Meriones …
Number of citations: 54 onlinelibrary.wiley.com

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